molecular formula C11H13NO3 B1165616 Silica, (dimethylsilyl)oxy-modified CAS No. 102262-28-2

Silica, (dimethylsilyl)oxy-modified

Cat. No.: B1165616
CAS No.: 102262-28-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silica, (dimethylsilyl)oxy-modified (CAS 68611-44-9), also termed silica dimethyl silylate, is a surface-modified silica derivative where hydroxyl (-OH) groups on the silica surface are replaced with dimethylsilyl (-OSi(CH₃)₂) moieties. This modification is typically achieved via reaction with dichlorodimethylsilane (DMDCS) or analogous organosilicon compounds, resulting in a hydrophobic surface with tunable physicochemical properties . The compound is widely utilized in chromatography, catalysis, polymer composites, and pharmaceuticals due to its enhanced stability, dispersibility, and interfacial compatibility compared to unmodified silica .

Properties

CAS No.

102262-28-2

Molecular Formula

C11H13NO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Modifiers for Silica Surface Functionalization

Silica modification employs diverse organosilicon compounds, each conferring distinct properties. Below is a comparative analysis of dimethylsilyl-modified silica with other common modifiers:

Modifier Chemical Structure Hydrophobicity Key Applications Research Findings
Dimethylsilyl -OSi(CH₃)₂ Moderate Chromatography, composites, catalysis Balances hydrophobicity and pore accessibility; optimal for flash chromatography .
Hexamethyldisilazane (HMDS) -OSi(CH₃)₃ High Hydrophobic coatings, electronics Creates highly hydrophobic surfaces but may reduce surface area due to bulky groups .
Octadecyl dimethylsilyl (ODDMS) -OSi(CH₃)₂(C₁₈H₃₇) Very High Reverse-phase chromatography Enhances hydrophobicity for non-polar separations; slower diffusion kinetics .
Trimethylsilyl (TMS) -OSi(CH₃)₃ High Gas chromatography, protective coatings Similar to HMDS but less thermally stable; prone to hydrolysis .
3-aminopropyltrimethoxysilane (3-APTES) -O-Si-(CH₂)₃NH₂ Low (hydrophilic) Catalyst supports, biosensors Introduces amine groups for metal binding; improves nanoparticle dispersion .

Structural and Functional Differences

  • Hydrophobicity : Dimethylsilyl groups provide moderate hydrophobicity, making them suitable for applications requiring balanced polarity (e.g., flash chromatography). In contrast, ODDMS and HMDS yield highly hydrophobic surfaces, ideal for reverse-phase separations or moisture-resistant coatings .
  • Catalytic Performance: Pd nanoparticles supported on dimethylsilyl-modified silica exhibit comparable activity to those on 3-APTES-modified silica but lack the chemoselectivity imparted by amine groups. For example, 3-APTES-modified KCC-1 silica showed superior Pd dispersion and reusability in hydrogenation reactions .
  • Mechanical Properties : In polymer composites, dimethylsilyl-modified fumed silica enhances toughness by improving filler-matrix interaction. Epoxide-terminated polydimethylsiloxane (PDMS)-modified silica, however, offers higher impact resistance due to flexible siloxane chains .

Chromatographic Behavior

  • Retention Mechanisms : Dimethylsilyl-modified silica retains analytes via hydrophobic interactions, while polyacrylonitrile sorbents rely on dipole-dipole interactions. Quantitative structure-retention relationship (QSRR) models indicate that molecular descriptors (e.g., logP, polarizability) govern retention on dimethylsilyl silica, whereas electronic parameters dominate on polar sorbents .
  • Comparison with TBDMS : tert-Butyldimethylsilyl (TBDMS) groups, used in protective groups for alcohols, are bulkier than dimethylsilyl. This bulkiness reduces surface accessibility, making TBDMS-modified silica less efficient in high-throughput chromatography but useful for steric protection in synthetic chemistry .

Catalysis

  • Pd Nanoparticle Supports: Dimethylsilyl-modified silica supports Pd nanoparticles with moderate activity in alkene hydrogenation. In contrast, 3-APTES-modified KCC-1 silica achieves superior dispersion and recyclability due to amine-Pd coordination .
  • Hierarchical Structures : Dimethylsilyl modification preserves the hierarchical aggregate structure of fumed silica, crucial for maintaining porosity in catalytic applications. Larger modifiers (e.g., ODDMS) disrupt aggregate networks, reducing surface area .

Chromatography

  • Flash Chromatography : Dimethylsilyl-modified silica (15–40 μm particle size) is preferred for rapid separations of mid-polarity compounds, yielding 70–86% recovery in synthetic purifications .
  • Thin-Layer Chromatography (TLC) : Retention parameters on dimethylsilyl silica correlate strongly with analyte hydrophobicity, unlike polar sorbents like polyacrylonitrile, where electronic descriptors dominate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.